2,3-二羟基苯甲酸

概述

描述

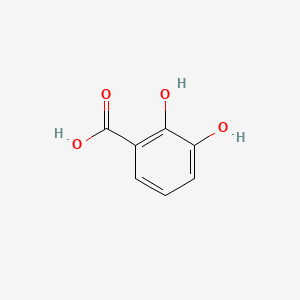

邻苯二酚酸,也称为2,3-二羟基苯甲酸,是一种羟基苯甲酸。它是一种天然存在的酚类化合物,存在于各种植物中,以其抗氧化特性而闻名。该化合物属于更大的苯甲酸家族,其特征在于苯环上连接一个或多个羟基。

科学研究应用

邻苯二酚酸在科学研究中具有广泛的应用:

化学: 它用作合成各种有机化合物的先驱。

生物学: 研究人员研究了它的抗氧化特性及其在保护细胞免受氧化应激中的作用。

医学: 研究表明,邻苯二酚酸具有潜在的治疗作用,包括抗炎和抗癌特性。

工业: 它用于生产染料、药物以及作为各种工业过程中的稳定剂。

作用机制

邻苯二酚酸主要通过其抗氧化活性发挥作用。它可以清除自由基和活性氧物种,从而保护细胞免受氧化损伤。该化合物还可以调节炎症和细胞增殖中涉及的各种信号通路。 例如,已证明它可以激活Nrf2信号通路,从而导致抗氧化酶的表达 .

类似化合物:

原儿茶酸(3,4-二羟基苯甲酸): 结构相似,但羟基位于不同的位置。

龙胆酸(2,5-二羟基苯甲酸): 另一种羟基苯甲酸,其羟基位于不同的位置。

没食子酸(3,4,5-三羟基苯甲酸): 与邻苯二酚酸相比,它包含一个额外的羟基。

独特性: 邻苯二酚酸由于其羟基的特定排列而具有独特性,赋予了其独特的化学性质和生物活性。它能够发生各种化学反应以及强大的抗氧化活性,使其成为研究和工业应用中宝贵的化合物。

生化分析

Biochemical Properties

2,3-Dihydroxybenzoic acid is incorporated into various siderophores, which are molecules that strongly complex iron ions for absorption into bacteria . It consists of a catechol group, which upon deprotonation binds iron centers very strongly, and the carboxylic acid group by which the ring attaches to various scaffolds through amide bonds .

Cellular Effects

It is known to have antimicrobial properties , suggesting that it may interact with cellular processes in bacteria

Molecular Mechanism

The molecular mechanism of 2,3-Dihydroxybenzoic acid involves its interaction with iron ions. The catechol group in the compound, upon deprotonation, binds iron centers very strongly . This binding interaction is crucial for its role in siderophores, which help in the absorption of iron into bacteria .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily

Metabolic Pathways

2,3-Dihydroxybenzoic acid is formed via the shikimate pathway . This pathway is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids. This pathway is not present in animals, making it a target for antibiotics and herbicides .

准备方法

合成路线和反应条件: 邻苯二酚酸可以通过多种方法合成:

邻苯二酚氧化: 一种常见的方法是用氧化剂(如高锰酸钾或过氧化氢)氧化邻苯二酚(1,2-二羟基苯)。

2,3-二羟基苯甲酰胺的水解: 另一种方法是在强酸或强碱的存在下水解2,3-二羟基苯甲酰胺。

工业生产方法: 邻苯二酚酸的工业生产通常涉及邻苯二酚的氧化。反应在受控条件下进行,以确保产品的产率高和纯度高。该过程可能涉及使用催化剂以提高反应速率和效率。

反应类型:

氧化: 邻苯二酚酸可以发生氧化反应生成各种醌。

还原: 它可以被还原生成邻苯二酚。

取代: 苯环上的羟基可以参与亲电取代反应。

常用试剂和条件:

氧化剂: 高锰酸钾,过氧化氢。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素,硝化剂。

主要生成产物:

氧化: 醌。

还原: 邻苯二酚。

取代: 邻苯二酚酸的卤代或硝化衍生物。

相似化合物的比较

Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Similar in structure but with hydroxyl groups at different positions.

Gentisic Acid (2,5-Dihydroxybenzoic Acid): Another hydroxybenzoic acid with hydroxyl groups at different positions.

Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Contains an additional hydroxyl group compared to pyrocatechuic acid.

Uniqueness: Pyrocatechuic acid is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potent antioxidant activity make it a valuable compound in both research and industrial applications.

生物活性

2,3-Dihydroxybenzoic acid (2,3-DHBA) is a metabolite of salicylic acid and aspirin that has garnered attention for its potential biological activities, particularly in cancer prevention and iron chelation. This article reviews the biological activity of 2,3-DHBA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

1. Inhibition of Cyclin-Dependent Kinases (CDKs)

Research indicates that 2,3-DHBA can inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. A study demonstrated that 2,3-DHBA effectively inhibited CDK1 and CDK6 enzyme activities in vitro. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 250 µM for CDK6 and 1,000 µM for CDK4 . Notably, while aspirin and salicylic acid showed minimal interaction with these enzymes, their metabolites exhibited considerable inhibitory effects on cancer cell proliferation across various cell lines, including HCT-116 and MDA-MB-231 .

2. Iron Chelation Properties

2,3-DHBA has been identified as a potential oral iron chelator. In clinical studies involving patients with beta-thalassemia major, administration of 2,3-DHBA resulted in increased iron excretion without significant toxicity. The compound selectively chelated iron while not affecting the excretion of magnesium or calcium . This property is attributed to its structural similarity to bacterial siderophores, allowing it to bind iron effectively and facilitate its excretion from the body .

Table 1: Summary of Key Studies on 2,3-Dihydroxybenzoic Acid

Case Studies

Case Study 1: Cancer Cell Proliferation Inhibition

In a controlled laboratory study, researchers tested the effects of 2,3-DHBA on various cancer cell lines. It was found that at a concentration of 500 µM, 2,3-DHBA inhibited cell growth by approximately 40% in MDA-MB-231 cells. The study concluded that the metabolite's ability to inhibit CDK activity could be a mechanism through which it exerts anti-cancer effects .

Case Study 2: Iron Overload Management

A year-long double-blind study involving patients with beta-thalassemia evaluated the efficacy of 2,3-DHBA as an iron chelator. Patients receiving 25 mg/kg doses four times daily exhibited improved iron excretion rates compared to placebo groups. The study highlighted minimal side effects and suggested that while more effective alternatives exist (e.g., desferrioxamine), further investigation into 2,3-DHBA's role in managing iron overload is warranted .

属性

IUPAC Name |

2,3-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDQAMYCGOIJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

875-28-5 (hydrochloride salt) | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70858712 | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Aldrich MSDS], Solid | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Pyrocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000021 [mmHg] | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

303-38-8, 27138-57-4 | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxy-Benzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROXY BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70D5FBB392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pyrocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204.00 to 208.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Dihydroxy-Benzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Pyrocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,3-DHBA acts as a siderophore, chelating iron (Fe3+) with high affinity. [] This iron sequestration limits iron availability for pathogens like Brucella abortus, hindering their growth and survival within macrophages. [] Additionally, 2,3-DHBA exhibits antioxidant properties by scavenging hydroxyl radicals. [, ]

A: * Molecular Formula: C7H6O4* Molecular Weight: 154.12 g/mol* Spectroscopic Data: Characterized using UV-visible, nuclear magnetic resonance (NMR), and mass spectroscopy. []

A: While specific data on material compatibility is limited in the provided research, 2,3-DHBA has been successfully incorporated into nanofiber blends of poly(d,l-lactide) (PDLLA) and poly(ethylene oxide) (PEO) for wound dressing applications. []

ANone: The provided research does not explicitly detail computational studies on 2,3-DHBA.

A: Research suggests that the position of the hydroxyl groups on the benzene ring is crucial for iron chelation and biological activity. [] For instance, modifications affecting the 2- and 3-hydroxyl groups may impact 2,3-DHBA's ability to act as a siderophore and its interaction with 2,3-DHBD. [, , ]

ANone: Research on 2,3-DHBA spans several decades, with early studies focusing on its role as a siderophore in microorganisms. Milestones include:

- Identification as a siderophore: Initial studies recognized 2,3-DHBA's ability to bind iron and act as a siderophore in various microorganisms. [, , , ]

- Biosynthesis pathway elucidation: Researchers have elucidated the biosynthetic pathway of 2,3-DHBA, involving enzymes like isochorismate synthase. [, , ]

- Role in plant defense: Studies revealed the accumulation of 2,3-DHBA in plants as a response to pathogen attack, suggesting its involvement in defense mechanisms. [, ]

- Therapeutic potential exploration: 2,3-DHBA's antioxidant and iron-chelating properties have prompted investigations into its potential therapeutic applications, such as in treating iron overload and sepsis. [, , ]

ANone: Yes, 2,3-DHBA research showcases cross-disciplinary efforts involving:

- Biochemistry and microbiology: Understanding 2,3-DHBA's biosynthesis, metabolism, and role as a siderophore in various organisms. [, , , , , ]

- Plant science and pathology: Investigating 2,3-DHBA's role in plant defense mechanisms against pathogens. [, ]

- Medicine and pharmacology: Exploring potential therapeutic applications of 2,3-DHBA, leveraging its antioxidant and iron-chelating properties. [, , , , ]

- Material science and engineering: Incorporating 2,3-DHBA into nanofiber-based materials for biomedical applications like wound dressings. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。